molecular formula C6H8O2 B14239065 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- CAS No. 208344-94-9

3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-

Cat. No.: B14239065
CAS No.: 208344-94-9
M. Wt: 112.13 g/mol
InChI Key: ODZSNSOKRZBPDY-MROZADKFSA-N
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Description

3-Oxabicyclo[310]hexan-2-one, 6-methyl-, (1R,5S,6R)- is a bicyclic organic compound with a unique structure that includes an oxygen atom in the ring This compound is known for its high ring strain, which makes it a valuable intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic routes that can be scaled up for industrial applications. The high ring strain and unique structure of this compound make it a valuable target for industrial synthesis, particularly in the production of bioactive compounds and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- involves its interaction with specific molecular targets and pathways. The compound’s high ring strain and unique structure allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and the reactions being studied.

Comparison with Similar Compounds

3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be compared with other similar compounds, such as:

The uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- lies in its specific ring structure and the presence of an oxygen atom in the ring, which imparts unique reactivity and makes it a valuable intermediate in various chemical reactions.

Properties

CAS No.

208344-94-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(1R,5S,6R)-6-methyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C6H8O2/c1-3-4-2-8-6(7)5(3)4/h3-5H,2H2,1H3/t3-,4+,5-/m1/s1

InChI Key

ODZSNSOKRZBPDY-MROZADKFSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]1C(=O)OC2

Canonical SMILES

CC1C2C1C(=O)OC2

Origin of Product

United States

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